

An In-depth Technical Guide to Benzyl Allylcarbamate: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *Benzyl allylcarbamate*

Cat. No.: *B1269761*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl allylcarbamate, a key organic compound, serves as a versatile protecting group for amines in complex multi-step syntheses, particularly in the fields of peptide chemistry and pharmaceutical development. This technical guide provides a comprehensive overview of **Benzyl allylcarbamate**, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its application as a protective agent. The information is curated to support researchers and scientists in leveraging this compound for advanced organic synthesis and drug discovery endeavors.

Chemical Identity and Properties

Benzyl allylcarbamate is chemically identified as the benzyl ester of allylcarbamic acid. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	5041-33-8	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]
SMILES	<chem>C=CCNC(OCC1=CC=CC=C1)=O</chem>	
Appearance	White solid (typical)	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.	

Table 1: Chemical and Physical Properties of **Benzyl Allylcarbamate**.

Synthesis of Benzyl Allylcarbamate

The synthesis of **Benzyl allylcarbamate** is typically achieved through the reaction of benzyl chloroformate with allylamine. This nucleophilic acyl substitution reaction is a standard method for the formation of carbamates.

Experimental Protocol: Synthesis from Benzyl Chloroformate and Allylamine

Materials:

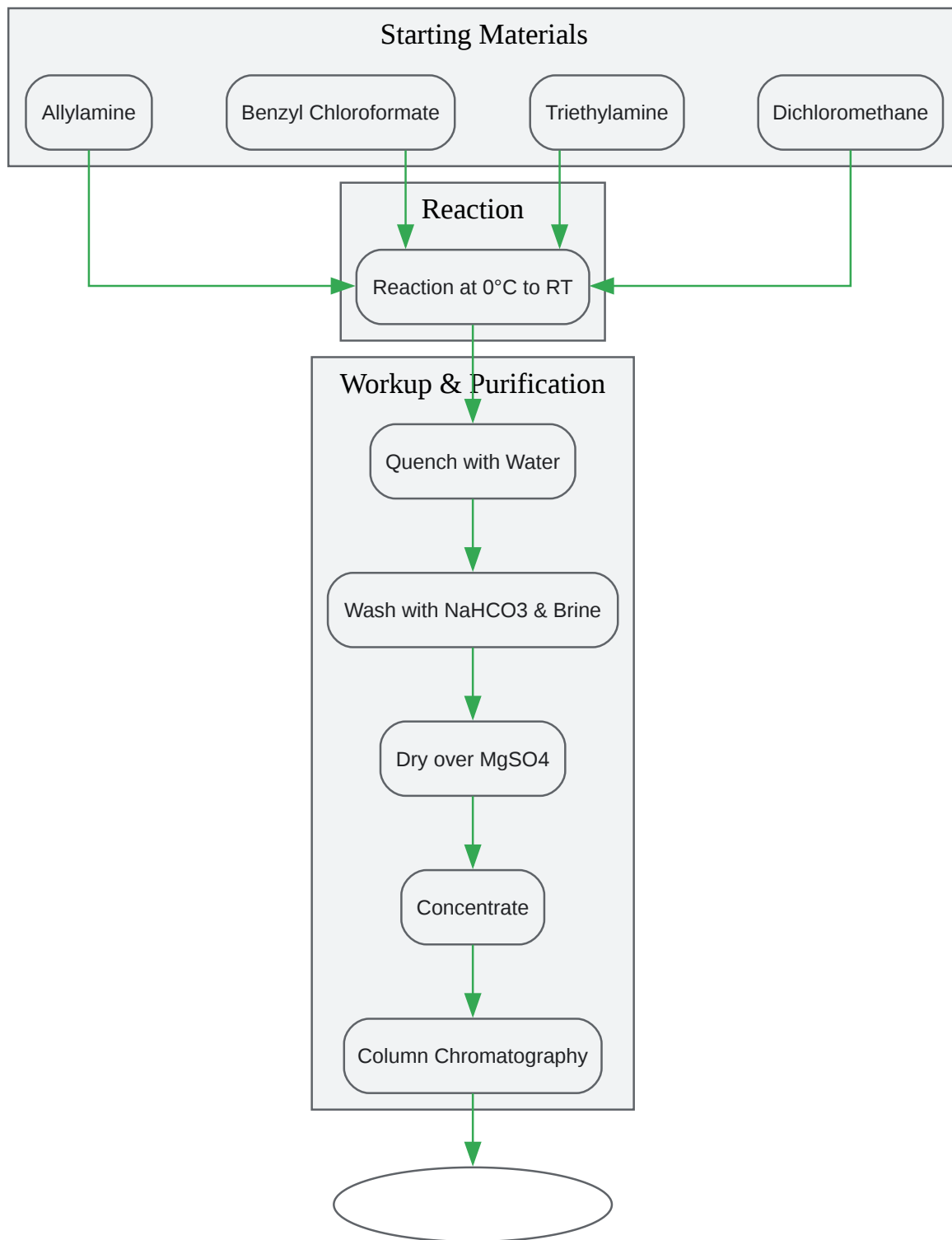
- Benzyl chloroformate (Cbz-Cl)
- Allylamine
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allylamine (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **Benzyl allylcarbamate**.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **Benzyl allylcarbamate**.

Spectroscopic Data

The structure of the synthesized **Benzyl allylcarbamate** can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹ H NMR (CDCl ₃)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Phenyl-H	7.30-7.40	m	-	C ₆ H ₅
CH ₂ (benzyl)	5.14	s	-	-O-CH ₂ -Ph
CH (allyl)	5.85-5.95	m	-	-CH=CH ₂
CH ₂ (allyl vinyl)	5.15-5.25	m	-	-CH=CH ₂
NH	4.80 (broad)	s	-	-NH-
CH ₂ (allyl amine)	3.85	t	5.6	-NH-CH ₂ -

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)	Assignment
C=O	156.4	Carbonyl
Phenyl-C (ipso)	136.7	C-O
Phenyl-C	128.5, 128.1, 127.9	Aromatic CH
CH (allyl)	134.4	-CH=
CH ₂ (allyl vinyl)	116.2	=CH ₂
CH ₂ (benzyl)	66.8	-O-CH ₂ -
CH ₂ (allyl amine)	43.5	-NH-CH ₂ -

Table 2: Representative ¹H and ¹³C NMR Data for **Benzyl Allylcarbamate**. (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

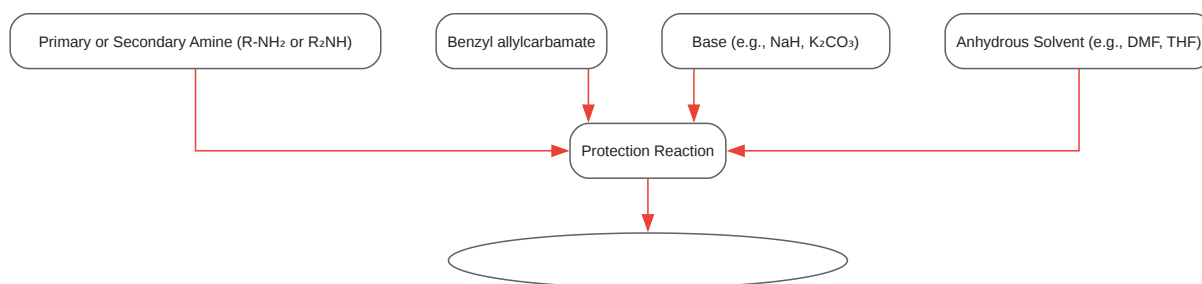
Application as an Amine Protecting Group

Benzyl allylcarbamate is a valuable reagent for the protection of primary and secondary amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is stable under a variety of reaction conditions and can be selectively removed.

Protection of Amines

The general procedure for the protection of an amine using **Benzyl allylcarbamate** involves the reaction of the amine with the carbamate under basic conditions.

Diagram 2: Amine Protection Workflow



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Caption: General workflow for the protection of amines using **Benzyl allylcarbamate**.

Deprotection of the Cbz Group

The Cbz group can be removed under mild conditions, most commonly via catalytic hydrogenolysis. This orthogonality makes it a valuable protecting group in complex syntheses where other acid- or base-labile groups are present.

Experimental Protocol: Deprotection by Catalytic Hydrogenolysis

Materials:

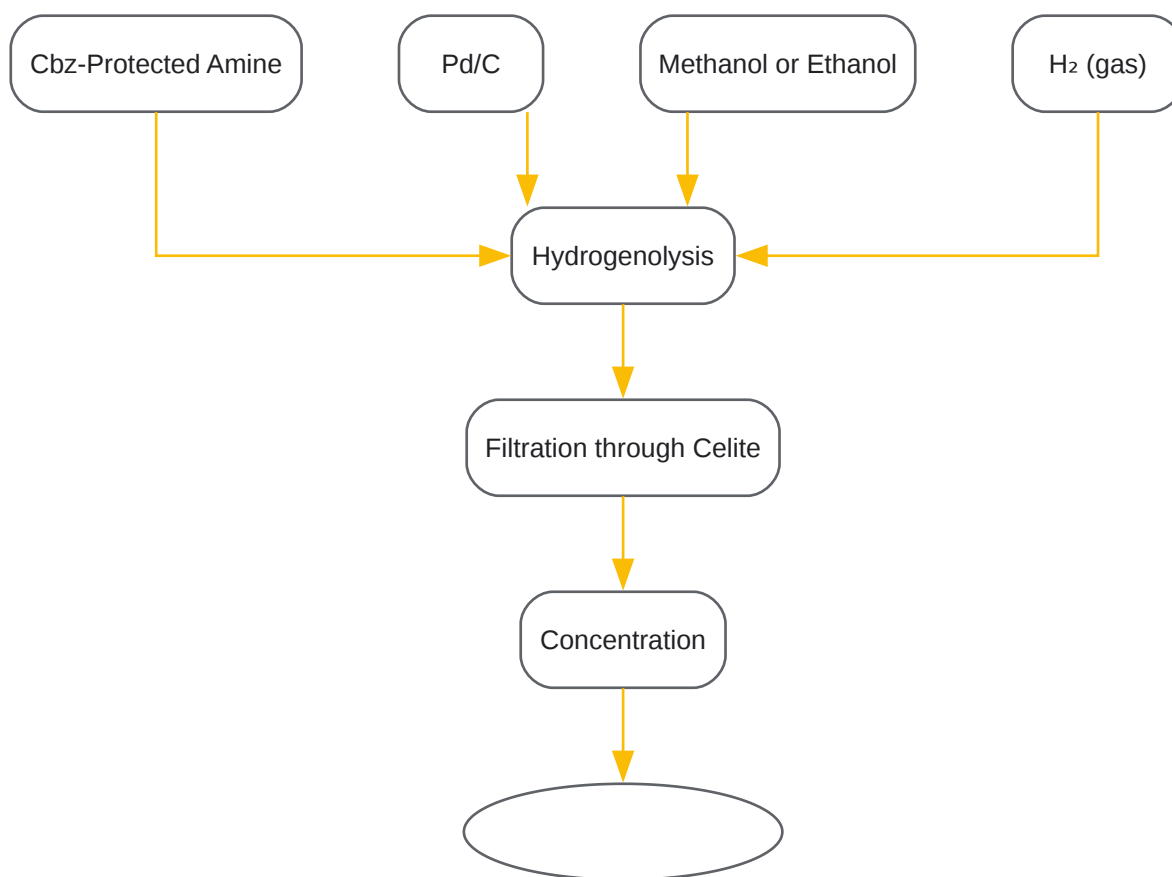
- Cbz-protected amine

- Palladium on carbon (Pd/C, 5-10 mol%)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) balloon or hydrogenation apparatus
- Celite®

Procedure:

- Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation.
- Carefully add the Pd/C catalyst to the solution.
- Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Wash the Celite® pad with the reaction solvent.
- Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.

Diagram 3: Deprotection Workflow



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Caption: Workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Conclusion

Benzyl allylcarbamate is a crucial reagent in modern organic synthesis, offering a reliable and versatile method for the protection of amines. Its straightforward synthesis, well-defined spectroscopic properties, and the mild conditions required for the removal of the Cbz protecting group make it an indispensable tool for researchers and professionals in drug development and chemical sciences. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

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References

- 1. chembk.com [chembk.com]
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